PIKfyve Inhibitory Potency: 180‑Fold Weaker Than a Close Patent Analog – A Defined Low‑Potency Tool Compound
In the PIKfyve biochemical assay conducted by Carna Biosciences using Promega ADP‑Glo™ Kinase technology, N,N‑dimethyl‑4‑((3‑(o‑tolyl)ureido)methyl)piperidine‑1‑carboxamide (BDBM645410) exhibited an IC₅₀ of 5,750–10,000 nM [1]. In contrast, a closely related piperidine‑urea compound from the same patent series (BDBM645402; US20240016810 Compound TABLE 16.15) achieved an IC₅₀ of 32 nM under identical assay conditions [2]. This represents an approximately 180‑fold difference in potency, placing the target compound in the low‑micromolar range and the comparator in the low‑nanomolar range. The precise o‑tolyl and N,N‑dimethyl substitution therefore yields a uniquely weakened PIKfyve inhibitor within the same structural class.
| Evidence Dimension | PIKfyve enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 5,750–10,000 nM (BDBM645410) |
| Comparator Or Baseline | IC₅₀ = 32 nM (BDBM645402; US20240016810 Compound TABLE 16.15) |
| Quantified Difference | ~180‑fold weaker (5.75–10 µM vs. 32 nM) |
| Conditions | PIKfyve biochemical assay; Carna Biosciences proprietary methodology; Promega ADP‑Glo™ Kinase readout. |
Why This Matters
A defined low‑potency PIKfyve inhibitor is essential for dose‑response studies where complete target suppression is undesirable; this compound fills a potency niche not covered by high‑affinity analogs.
- [1] BindingDB BDBM645410. PIKfyve IC₅₀ data for target compound. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=645410. View Source
- [2] BindingDB BDBM645402. PIKfyve IC₅₀ data for comparator compound (US20240016810 Compound TABLE 16.15). Retrieved from http://ww.w.bindingdb.org. View Source
